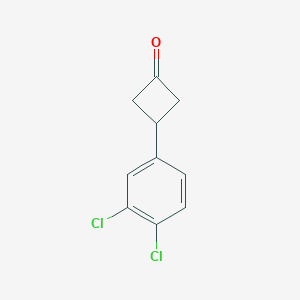

3-(3,4-Dichlorophenyl)cyclobutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

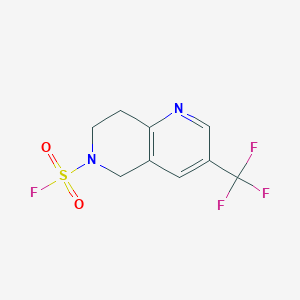

“3-(3,4-Dichlorophenyl)cyclobutan-1-one” is a chemical compound with the CAS Number: 1504192-05-5 . It has a molecular weight of 215.08 . The IUPAC name for this compound is 3-(3,4-dichlorophenyl)cyclobutan-1-one .

Molecular Structure Analysis

The InChI code for “3-(3,4-Dichlorophenyl)cyclobutan-1-one” is 1S/C10H8Cl2O/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7H,3-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,4-Dichlorophenyl)cyclobutan-1-one” include a molecular weight of 215.08 . More specific properties such as melting point, boiling point, solubility, and spectral data were not available in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Cyclobutanones, including structures similar to "3-(3,4-Dichlorophenyl)cyclobutan-1-one," have been a subject of interest for their unique chemical properties and synthesis methods. A notable approach involves the synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence, showcasing the versatility of cyclobutanone derivatives in synthesizing complex molecules (Rammeloo, Stevens, & De Kimpe, 2002). Another study highlights the use of cyclobutanones in the rhodium-catalyzed addition/ring-opening reaction with arylboronic acids, leading to butyrophenone derivatives, which emphasizes the reactivity of cyclobutanones in catalytic processes (Matsuda, Makino, & Murakami, 2004).

Coordination Polymers and Luminescence Sensing

Research on coordination polymers demonstrates the potential of cyclobutanone derivatives in creating materials with unique properties. For example, a Zn(II) coordination polymer undergoes a [2+2] photocycloaddition reaction, leading to selective luminescence sensing of iron(III) ions and selective absorption of dyes (Hu et al., 2015). This work showcases the application of cyclobutanone derivatives in developing multifunctional materials for sensing and adsorption.

Photocatalysis and Organic Synthesis

Cyclobutanone derivatives have been explored in the context of photocatalysis and organic synthesis. Efficient visible light photocatalysis of [2+2] enone cycloadditions using cyclobutanone structures demonstrates the potential for synthesizing cyclobutane products with excellent diastereoselectivity, highlighting the efficiency of these compounds in light-driven chemical transformations (Ischay et al., 2008).

Biological Activities and Drug Development

Cyclobutanones, including those related to "3-(3,4-Dichlorophenyl)cyclobutan-1-one," are also explored for their biological activities. A study on nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists identified a novel cyclobutane class of compounds, indicating their potential in therapeutic applications (Liu et al., 2012). This research underscores the importance of cyclobutanone derivatives in the discovery and development of new drugs.

Safety and Hazards

Propriétés

IUPAC Name |

3-(3,4-dichlorophenyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXMKSZPJFPDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorophenyl)cyclobutan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2759600.png)

![4-[benzyl(methyl)amino]-6-methyl-N-(2-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759602.png)

![3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid](/img/structure/B2759604.png)

![Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2759607.png)

![N-(2,2-Difluorospiro[2.5]octan-6-yl)prop-2-enamide](/img/structure/B2759611.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2759613.png)

![[2-(Propane-2-sulfonyl)phenyl]boronic acid](/img/structure/B2759618.png)